

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and lipid signaling pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Cat. No.: B15549163

[Get Quote](#)

An In-depth Technical Guide on the Putative Role of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** in Lipid Signaling

Disclaimer: Direct experimental evidence detailing the specific role of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** in lipid signaling pathways is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented activities of structurally related medium-chain fatty acids (MCFAs) and 3-hydroxy fatty acids. The signaling pathways and experimental data presented are primarily based on known interactions of similar lipid molecules with established cellular receptors.

Introduction

Lipids are a diverse class of molecules that, beyond their structural and energy-storage roles, are critical signaling molecules in a myriad of physiological and pathological processes. **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** belongs to the family of medium-chain 3-hydroxy fatty acyl-CoAs. While its direct signaling functions are yet to be fully elucidated, its structural similarity to known lipid signaling molecules suggests a potential role in modulating cellular functions, particularly through G-protein coupled receptors that recognize medium-chain fatty acids. This document provides a technical overview of the potential signaling pathways involving this molecule, based on current knowledge of related lipid mediators.

Biosynthesis and Metabolism of (S)-3-Hydroxyacyl-CoAs

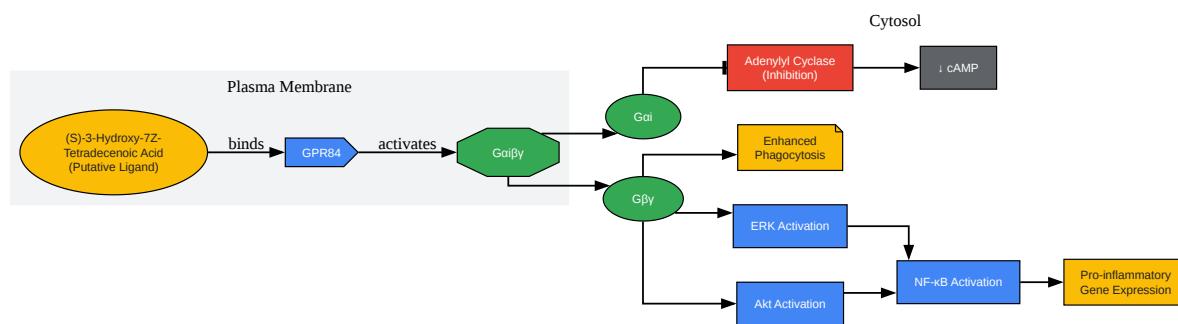
(S)-3-Hydroxyacyl-CoA molecules are key intermediates in fatty acid metabolism. (S)-3-Hydroxytetradecanoyl-CoA, the saturated analog of the title molecule, is an intermediate in the mitochondrial elongation of fatty acids.^[1] It is synthesized from 3-Oxotetradecanoyl-CoA by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase and is subsequently converted to trans-Tetradec-2-enoyl-CoA by enoyl-CoA hydratase as part of the fatty acid β -oxidation cycle.^[1] The biosynthesis of the unsaturated variant, (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA, is documented to arise from 3-oxo-(7Z)-tetradecenoyl-CoA via a reduction reaction involving NADH.^[2] The cellular concentration of these intermediates is tightly regulated, and their accumulation can be indicative of metabolic disorders, such as long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) deficiency.^[3]

Potential Lipid Signaling Pathways

The most probable signaling activity of a medium-chain 3-hydroxy fatty acid like **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** would be through cell-surface receptors that sense fatty acids.

GPR84: A Key Receptor for Medium-Chain Fatty Acids

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.^[4] This makes it a prime candidate for interaction with a C14 molecule like **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** or its corresponding free fatty acid. GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is linked to inflammatory and immune responses.^{[5][6]}


Signaling Cascade: GPR84 couples primarily to the Gi/o family of G proteins.^{[4][5]} Upon agonist binding, the G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The G β γ subunits can dissociate and activate downstream pathways. The key signaling events initiated by GPR84 activation include:

- Activation of Akt and ERK Pathways: The synthetic GPR84 agonist 6-OAU has been shown to upregulate the phosphorylation of Akt and ERK (extracellular signal-regulated kinase).^[6]

- NF-κB Signaling: GPR84 activation can also lead to the activation of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6]
- Modulation of Neutrophil Function: GPR84 signaling promotes neutrophil chemotaxis, the production of reactive oxygen species (ROS), and degranulation, likely through the LYN-AKT/ERK pathway.[7]

Cellular Functions:

- Pro-inflammatory Effects: GPR84 signaling generally enhances inflammatory responses by amplifying the expression of inflammatory mediators like TNF α , IL-6, and IL-12b in macrophages.[6]
- Enhanced Phagocytosis: Activation of GPR84 has been identified as a pro-phagocytic signal, enhancing the ability of macrophages to engulf pathogens and cancer cells.[4][6][8] This function is also dependent on the Gi signaling pathway.[4][8]

[Click to download full resolution via product page](#)

Caption: Putative GPR84 signaling cascade for (S)-3-Hydroxy-7Z-Tetradecenoic Acid.

Quantitative Data on Related Lipid-Receptor Interactions

Direct quantitative data for **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** is unavailable. The table below summarizes data for known GPR84 agonists to provide a comparative context.

Compound	Receptor	Assay Type	Potency (EC50/IC50)	Reference
Capric Acid (C10)	GPR84	Not Specified	~3 µM	[4]
6-n-Octylaminouracil (6-OAU)	GPR84	GTPyS Incorporation	EC50 ≈ 30 nM	[8]
GLPG1205 (Antagonist)	GPR84	Not Specified	Not Specified	[8]

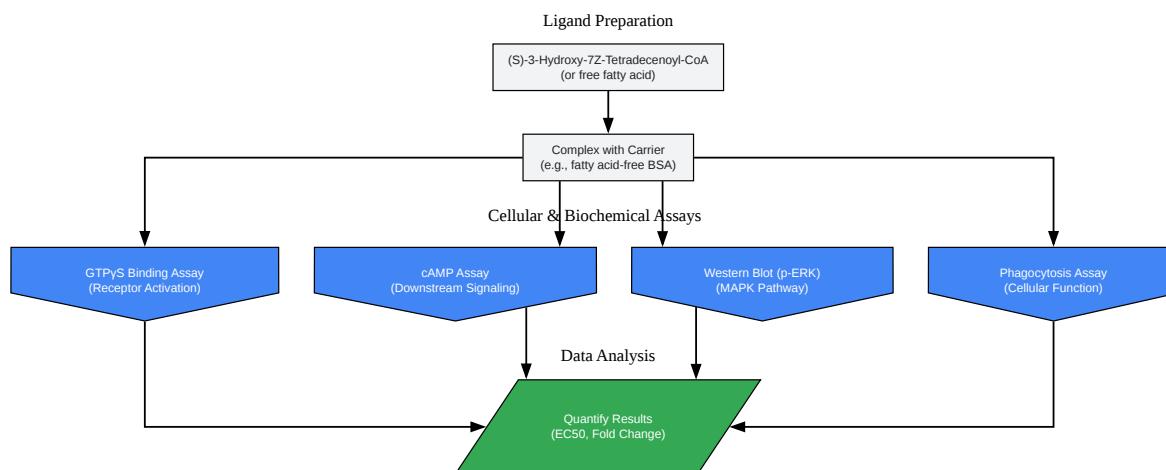
Experimental Protocols for Studying Lipid Signaling

Investigating the signaling properties of **(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA** would involve a series of established biochemical and cell-based assays.

Protocol 1: G-Protein Activation Assay (GTPyS Binding)

This assay measures the activation of G-proteins by a receptor in response to a ligand.

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPR84).
- Reaction Mixture: In a microplate, combine the prepared membranes, the lipid of interest (solubilized with a suitable carrier like fatty-acid-free BSA), and non-hydrolyzable GTP analog, [³⁵S]GTPyS.
- Incubation: Incubate the mixture at 30°C to allow for ligand binding and G-protein activation, leading to the exchange of GDP for [³⁵S]GTPyS on the G α subunit.


- **Filtration:** Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPyS.
- **Quantification:** Wash the filters to remove unbound radioligand and measure the radioactivity using a scintillation counter. An increase in radioactivity compared to the vehicle control indicates G-protein activation.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This method assesses the activation of the MAPK/ERK signaling pathway.

- **Cell Culture and Treatment:** Culture immune cells (e.g., RAW 264.7 macrophages) and starve them of serum to reduce basal signaling. Treat the cells with various concentrations of the lipid for short time periods (e.g., 5-30 minutes).
- **Cell Lysis:** Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
 - Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Incubate with a primary antibody for total ERK1/2 as a loading control on the same or a stripped membrane.

- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the p-ERK/total ERK ratio indicates pathway activation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for (S)-3-Hydroxytetradecanoyl-CoA (HMDB0003934) [hmdb.ca]
- 2. ModelSEED [modelseed.org]
- 3. Accumulation of 3-hydroxy-fatty acids in the culture medium of long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein-deficient skin fibroblasts: implications for medium chain triglyceride dietary treatment of LCHAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR84 Gene: Function, Signaling, and Therapeutic Potential [learn.mapmygenome.in]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and lipid signaling pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549163#s-3-hydroxy-7z-tetradecenoyl-coa-and-lipid-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com